molecular formula C13H14N2O4S B2394711 2-((2,5-Dioxo-1-propylpyrrolidin-3-yl)thio)nicotinic acid CAS No. 831207-41-1

2-((2,5-Dioxo-1-propylpyrrolidin-3-yl)thio)nicotinic acid

Cat. No.: B2394711
CAS No.: 831207-41-1
M. Wt: 294.33
InChI Key: MIPNVRKMENFENA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2,5-Dioxo-1-propylpyrrolidin-3-yl)thio)nicotinic acid is a synthetic compound that has garnered attention due to its potential therapeutic and environmental applications. This compound features a unique structure that combines a pyrrolidine ring with a nicotinic acid moiety, connected via a thioether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,5-Dioxo-1-propylpyrrolidin-3-yl)thio)nicotinic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.

    Thioether Linkage Formation: The thioether linkage is formed by reacting the pyrrolidine derivative with a thiol compound under suitable conditions, often involving a base catalyst.

    Nicotinic Acid Coupling: The final step involves coupling the thioether-linked pyrrolidine with nicotinic acid or its derivatives, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of 2

Properties

IUPAC Name

2-(2,5-dioxo-1-propylpyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-2-6-15-10(16)7-9(12(15)17)20-11-8(13(18)19)4-3-5-14-11/h3-5,9H,2,6-7H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPNVRKMENFENA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CC(C1=O)SC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201331701
Record name 2-(2,5-dioxo-1-propylpyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785728
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

831207-41-1
Record name 2-(2,5-dioxo-1-propylpyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.